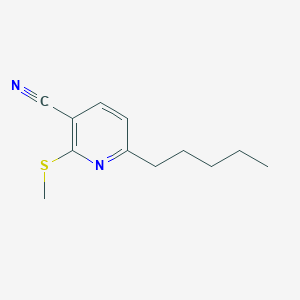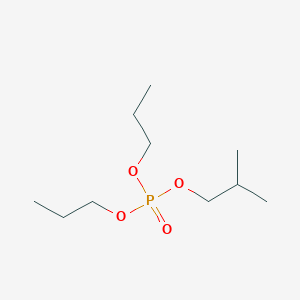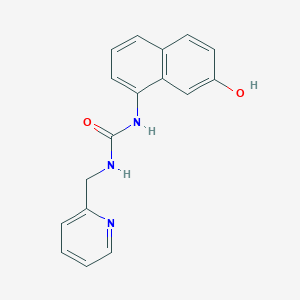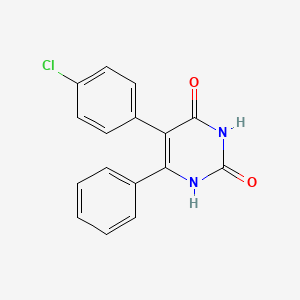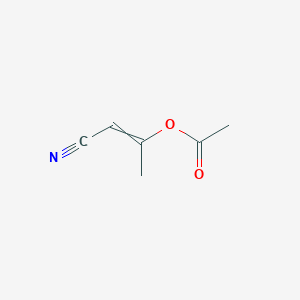
1-Cyanoprop-1-en-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyanoprop-1-en-2-yl acetate is a chemical compound with the molecular formula C6H7NO2. It is characterized by the presence of a cyano group (–CN) and an acetate group (–OCOCH3) attached to a propene backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyanoprop-1-en-2-yl acetate can be synthesized through a two-step reaction process:
Hydrocyanation of Acrolein: Acrolein reacts with hydrocyanic acid in the presence of a catalyst such as N,N-dimethylaminopyridine carboxylate to form acrolein cyanohydrin.
Esterification: The acrolein cyanohydrin is then esterified with an esterifying agent like acetic anhydride, again in the presence of a catalyst, to yield this compound.
Industrial Production Methods: The industrial production of this compound typically involves continuous processes to ensure high yield and purity. One such method involves the reaction of acrolein, acetic anhydride, and sodium cyanide in a continuous flow reactor .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyanoprop-1-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Cyanoprop-1-en-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles and esters.
Wirkmechanismus
The mechanism of action of 1-cyanoprop-1-en-2-yl acetate involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the adjacent carbon more susceptible to nucleophilic attack. The acetate group can undergo hydrolysis to form acetic acid and the corresponding alcohol .
Vergleich Mit ähnlichen Verbindungen
1-Cyanoprop-1-en-2-yl benzoate: Similar structure but with a benzoate group instead of an acetate group.
2-Cyanoprop-2-yl acetate: Similar structure but with the cyano group on the second carbon.
Uniqueness: 1-Cyanoprop-1-en-2-yl acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
646516-85-0 |
|---|---|
Molekularformel |
C6H7NO2 |
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
1-cyanoprop-1-en-2-yl acetate |
InChI |
InChI=1S/C6H7NO2/c1-5(3-4-7)9-6(2)8/h3H,1-2H3 |
InChI-Schlüssel |
GYVPBWMRQQBQJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC#N)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


propanedinitrile](/img/structure/B12594582.png)
![Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate](/img/structure/B12594584.png)
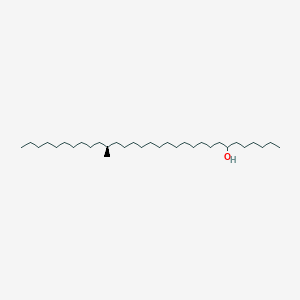
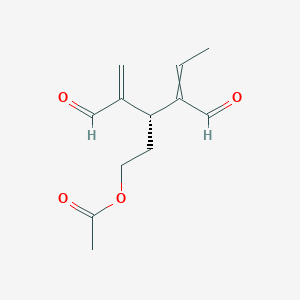
![{(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B12594600.png)
![N~2~-{[4-(Diethoxymethyl)phenyl]methyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B12594601.png)
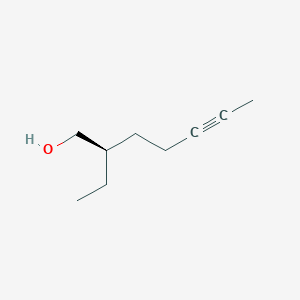
![Pyrrolidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12594609.png)


